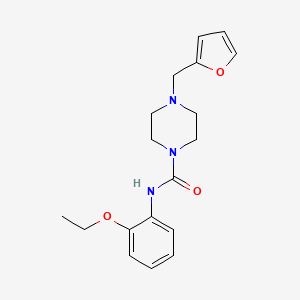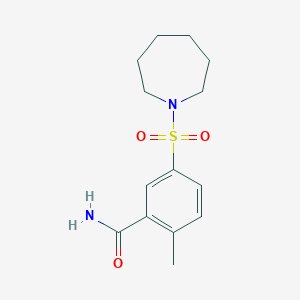![molecular formula C15H17N7O2S B5316602 2-{[(1-CYCLOHEXYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-5-NITRO-1H-1,3-BENZODIAZOLE](/img/structure/B5316602.png)
2-{[(1-CYCLOHEXYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-5-NITRO-1H-1,3-BENZODIAZOLE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(1-CYCLOHEXYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-5-NITRO-1H-1,3-BENZODIAZOLE is a complex organic compound that features a tetrazole ring, a benzodiazole ring, and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-CYCLOHEXYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-5-NITRO-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting with the formation of the tetrazole ring. One common method for synthesizing tetrazole derivatives is the [2+3] cycloaddition reaction between a nitrile and an azide . This reaction often requires the in situ generation of hydrazoic acid, which can be activated by strong Lewis acids or amine salts .
The benzodiazole ring can be synthesized through various methods, including the condensation of o-phenylenediamine with carboxylic acids or their derivatives . The nitro group is usually introduced via nitration reactions using nitric acid or other nitrating agents .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and minimize the use of hazardous reagents. This could include the use of safer solvents, catalysts, and reaction conditions that are more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(1-CYCLOHEXYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-5-NITRO-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted tetrazole derivatives.
Applications De Recherche Scientifique
2-{[(1-CYCLOHEXYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-5-NITRO-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-{[(1-CYCLOHEXYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-5-NITRO-1H-1,3-BENZODIAZOLE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The tetrazole ring can act as a ligand, binding to metal ions or other biomolecules . The nitro group can participate in redox reactions, potentially generating reactive oxygen species that can damage cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Tris(1H-tetrazol-5-yl)benzene: A compound with multiple tetrazole rings, used in the development of energetic materials.
Uniqueness
2-{[(1-CYCLOHEXYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-5-NITRO-1H-1,3-BENZODIAZOLE is unique due to its combination of a tetrazole ring, a benzodiazole ring, and a nitro group.
Propriétés
IUPAC Name |
2-[(1-cyclohexyltetrazol-5-yl)sulfanylmethyl]-6-nitro-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7O2S/c23-22(24)11-6-7-12-13(8-11)17-14(16-12)9-25-15-18-19-20-21(15)10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDPOXLJJNGTRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)SCC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,2,3,4-TETRAZOL-1-YL]-N-(NAPHTHALEN-1-YL)ACETAMIDE](/img/structure/B5316528.png)
![N-[3-[(6-methylpyridin-2-yl)carbamoyl]-4-piperidin-1-ylphenyl]thiophene-2-carboxamide](/img/structure/B5316543.png)
![3-[(2-Fluorophenyl)methoxy]benzamide](/img/structure/B5316558.png)
![4-{4-[(2-isopropyl-4-pyrimidinyl)methyl]-1-piperazinyl}quinazoline](/img/structure/B5316575.png)
![7-(3-chlorophenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5316578.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[(7-methylpyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5316584.png)


![8-(3-methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5316605.png)

![2-CHLORO-4-FLUOROBENZYL [4-ETHYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE](/img/structure/B5316616.png)
![1-(3-chlorobenzyl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B5316617.png)

